molecular formula C24H24N4O2S B11251924 2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

Cat. No.: B11251924
M. Wt: 432.5 g/mol
InChI Key: NDHVJUXZTRQBEY-UHFFFAOYSA-N
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Description

2-{[5-(1-Benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a benzofuran moiety, a triazole ring, and a piperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the benzofuran and triazole intermediates. The benzofuran moiety can be synthesized through a cyclization reaction involving phenylacetic acid derivatives . The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne . The final step involves the coupling of the benzofuran and triazole intermediates with a piperidine derivative under suitable reaction conditions, such as the use of a base and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods such as crystallization or chromatography .

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can interact with aromatic residues in the active site of enzymes, while the triazole ring can form hydrogen bonds with amino acid residues . The piperidine group can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(1-Benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is unique due to the combination of these three functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C24H24N4O2S/c29-22(27-13-7-2-8-14-27)17-31-24-26-25-23(28(24)16-18-9-3-1-4-10-18)21-15-19-11-5-6-12-20(19)30-21/h1,3-6,9-12,15H,2,7-8,13-14,16-17H2

InChI Key

NDHVJUXZTRQBEY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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